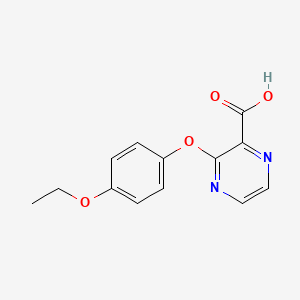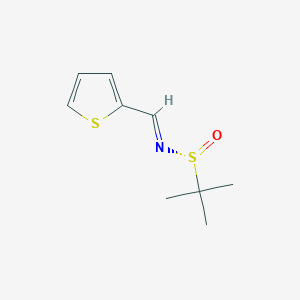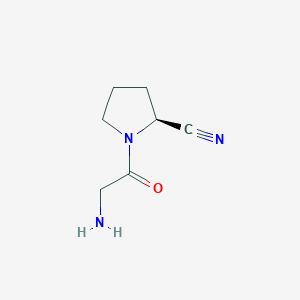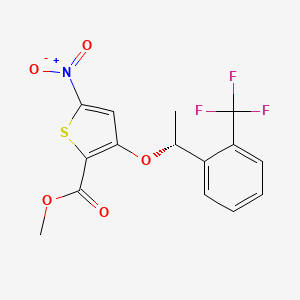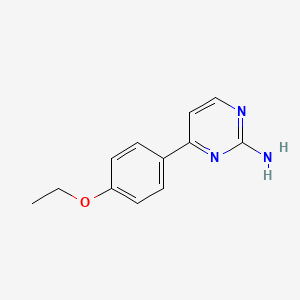
4-(4-Ethoxyphenyl)pyrimidin-2-amine
Descripción general
Descripción
4-(4-Ethoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of 4-(4-Ethoxyphenyl)pyrimidin-2-amine and its derivatives often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process can vary depending on the desired substitutions on the amino group and the phenyl ring .Molecular Structure Analysis
The molecular structure of 4-(4-Ethoxyphenyl)pyrimidin-2-amine is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The pyrimidine ring is attached to an ethoxyphenyl group at the 4-position .Aplicaciones Científicas De Investigación
Antitrypanosomal Activity
4-(4-Ethoxyphenyl)pyrimidin-2-amine: has been studied for its potential use in treating Human African trypanosomiasis (HAT) , also known as sleeping sickness. This disease is caused by the protozoa Trypanosoma brucei and transmitted by the tsetse fly. The compound’s derivatives have shown promising results in inhibiting the growth of Trypanosoma brucei rhodesiense , offering a potential alternative to current treatments that have significant side effects .
Anti-Malarial Applications
The compound’s derivatives have also been tested against Plasmodium falciparum , the causative organism of malaria. Some derivatives exhibited excellent antiplasmodial activity, indicating that 4-(4-Ethoxyphenyl)pyrimidin-2-amine could be a precursor for developing new anti-malarial drugs with alternative mechanisms of action to combat drug resistance .
Cytotoxicity Assessment
In addition to its antiparasitic potential, the cytotoxic properties of 4-(4-Ethoxyphenyl)pyrimidin-2-amine derivatives have been determined using L-6 cells (rat skeletal myoblasts). This is crucial for evaluating the safety profile of the compound for potential therapeutic use .
Fluorescent Probing for pH Detection
Derivatives of 4-(4-Ethoxyphenyl)pyrimidin-2-amine have been used to develop cellulose-based fluorescent probes. These probes exhibit a ratiometric fluorescence response to pH changes, particularly in the strong acidity range, making them useful for detecting pH fluctuations in biological and chemical systems .
Bulk Manufacturing and Custom Synthesis
The compound is available for bulk manufacturing and custom synthesis, indicating its importance in various research and industrial applications. It can be procured for use in creating in-stock or backordered impurities, highlighting its role in the development of new chemical entities .
Direcciones Futuras
The future directions for the research and development of 4-(4-Ethoxyphenyl)pyrimidin-2-amine and its derivatives could involve further exploration of their potential biological activities. For instance, some 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities, suggesting potential applications in the treatment of diseases such as sleeping sickness and malaria . Further studies could also explore the synthesis of new derivatives and their potential applications .
Mecanismo De Acción
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Biochemical Pathways
Inhibition of aurka, as seen with similar compounds, can affect cell cycle progression, particularly the transition from g2 to m phase . This could potentially lead to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause the accumulation of cells in the g2/m phase of the cell cycle and trigger caspase-mediated apoptotic cell death . This suggests that 4-(4-Ethoxyphenyl)pyrimidin-2-amine may have similar effects.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,2H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNORKVKJFLZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




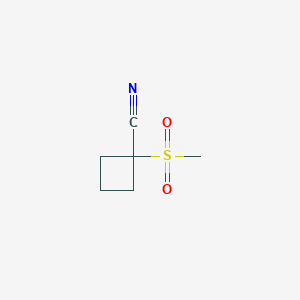

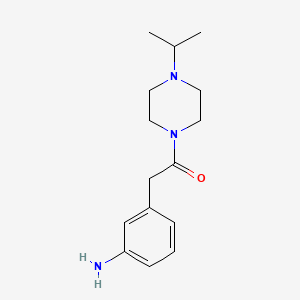
amine](/img/structure/B1399611.png)

